

UNC569 Mer Kinase Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: *unc569*
Cat. No.: B612134

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Introduction

UNC569 is a potent and selective small-molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.^{[1][2]} MerTK is often aberrantly expressed in various hematological malignancies and solid tumors, where it plays a crucial role in promoting cell survival, proliferation, and chemoresistance.^{[1][3]} ^[4] As an ATP-competitive inhibitor, **UNC569** has demonstrated significant preclinical efficacy in models of acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (AT/RT), making it a promising candidate for targeted cancer therapy.^{[1][3][4]} This guide provides a comprehensive technical overview of **UNC569**, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

Biochemical and Cellular Activity of **UNC569**

Parameter	Value	Cell Line/System	Reference
Biochemical IC50			
Mer	2.9 nM	In vitro kinase assay	[1]
Axl	37 nM	In vitro kinase assay	[1]
Tyro3	48 nM	In vitro kinase assay	[1]
Cellular Mer			
Phosphorylation IC50			
697 (B-cell ALL)	141 ± 15 nM	Western Blot	[4][5]
Jurkat (T-cell ALL)	193 ± 56 nM	Western Blot	[4][5]
Cell			
Proliferation/Survival			
IC50			
697 (B-cell ALL)	0.5 µM (95% CI: 0.35-0.75 µM)	MTT Assay	[4]
Jurkat (T-cell ALL)	1.2 µM (95% CI: 0.76-1.78 µM)	MTT Assay	[4]
BT12 (AT/RT)	0.85 µM (95% CI: 0.4-1.7 µM)	MTT Assay	[4]

In Vivo Efficacy of UNC569

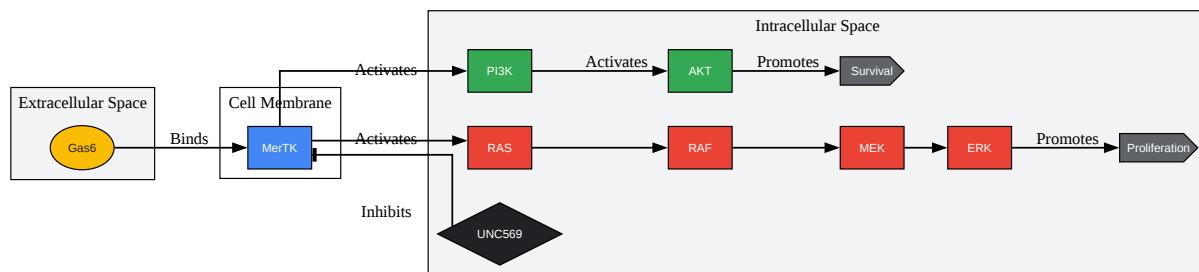
Animal Model	Treatment Dose & Duration	Key Findings	Reference
MYC Transgenic Zebrafish with T-ALL	4 µM for 2 weeks	>50% reduction in tumor burden	[1][3][4]
Mice with patient-derived ALL xenograft	10 mg/kg	Delayed leukemia onset, reduced CNS infiltration, prolonged survival	[2]

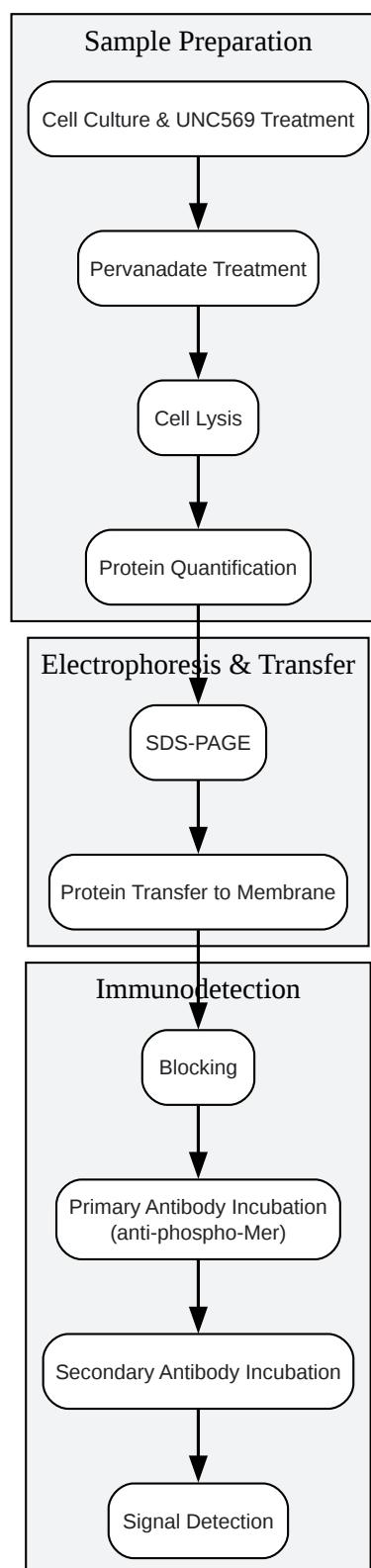
Pharmacokinetic Properties of UNC569 in Mice

Parameter	Value	Administration Route	Reference
Dose	3 mg/kg	IV and PO	[3]
Systemic Clearance	19.5 mL/min/kg	IV	[3]
Volume of Distribution (Vss)	5.83 L/kg	IV	[3]
Oral Bioavailability	57%	PO	[3]

Signaling Pathways and Mechanism of Action

UNC569 exerts its anti-cancer effects by inhibiting the autophosphorylation of Mer kinase, which in turn blocks downstream pro-survival signaling pathways. The primary pathways affected are the PI3K/AKT and MAPK/ERK pathways.[\[1\]](#)[\[3\]](#)[\[4\]](#) Inhibition of these pathways leads to decreased cell proliferation and survival, and the induction of apoptosis.[\[3\]](#)[\[4\]](#)





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